5-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride
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Overview
Description
“5-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride” is an organic compound . It has a molecular weight of 210.11 . The IUPAC name for this compound is 5-(azetidin-3-ylmethyl)-1H-pyrazole dihydrochloride .
Synthesis Analysis
The synthesis of azetidine derivatives has been described in various patents and scientific articles . A simple and robust one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones gives α-carbonylated N-sulfonylazetidines .Molecular Structure Analysis
The InChI code for “5-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride” is 1S/C7H11N3.2ClH/c1-2-9-10-7(1)3-6-4-8-5-6;;/h1-2,6,8H,3-5H2,(H,9,10);2*1H .Physical And Chemical Properties Analysis
The compound is a powder at room temperature .Scientific Research Applications
Pharmacological and Therapeutic Applications of Chemical Compounds
Flucytosine and Antifungal Applications
Flucytosine, a synthetic antimycotic compound, showcases the importance of chemical compounds in treating fungal infections. Initially synthesized without intrinsic antifungal capacity, it is metabolically converted within fungal cells into 5-fluorouracil, inhibiting RNA and DNA synthesis. This mechanism underlines the strategic use of chemical conversions in therapeutics, particularly in combination with other drugs for enhanced efficacy against severe systemic mycoses like cryptococcosis and candidosis (A. Vermes, H. Guchelaar, & J. Dankert, 2000).
Antipsychotic and Serotonin Modulation
Compounds targeting both dopamine D2 and serotonin 5-HT1A receptors, such as aripiprazole, perospirone, and others, illustrate the chemical intricacy in modulating neurotransmitter systems for treating schizophrenia. These compounds' "balanced" agonism and antagonism at specific receptors offer promising therapeutic profiles, potentially addressing a broader range of schizophrenia symptoms with reduced side effects like extrapyramidal syndrome (EPS) and metabolic dysfunction (A. Newman-Tancredi & M. Kleven, 2011).
DNA Methyltransferase Inhibitors in Oncology
The exploration of DNA methyltransferase inhibitors, such as 5-azacytidine and decitabine, for their antitumor effects highlights the role of epigenetic modifications in cancer therapy. These compounds can reverse tumor suppressor gene repression through their action on DNA methylation, demonstrating the potential of chemical compounds in targeted cancer therapy (J. Goffin & E. Eisenhauer, 2002).
Safety and Hazards
properties
IUPAC Name |
5-(azetidin-3-yl)-1-methylpyrazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-10-7(2-3-9-10)6-4-8-5-6;;/h2-3,6,8H,4-5H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXAPIGNFUEPCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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